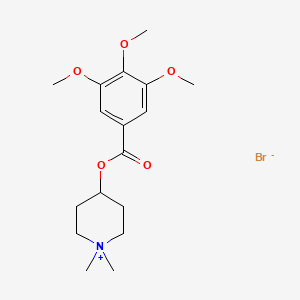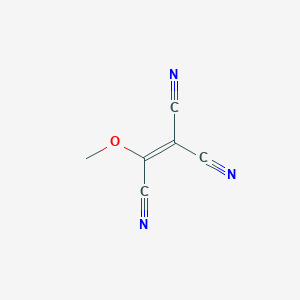
Methoxyethene-1,1,2-tricarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methoxyethene-1,1,2-tricarbonitrile is an organic compound known for its unique chemical structure and reactivity It is a derivative of malononitrile and features three nitrile groups, making it a highly reactive molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
Methoxyethene-1,1,2-tricarbonitrile can be synthesized through the dimerization of malononitrile in the presence of bases such as sodium hydride or sodium alkoxide . The reaction typically involves the addition of malononitrile to a cooled solution of a base in anhydrous ethanol, followed by gradual heating to reflux . This method yields a beige crystalline compound that is soluble in ethanol or water upon heating .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield, safety, and purity. The use of readily available raw materials and simple reaction controls makes it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Methoxyethene-1,1,2-tricarbonitrile undergoes various types of chemical reactions, including:
Cycloaddition: Forms heterocyclic compounds.
Cyclocondensation: Produces fused heterocycle derivatives.
Cascade/Domino/Tandem Reactions: Leads to complex molecular structures.
Multi-component Reactions: Generates diverse chemical motifs
Common Reagents and Conditions
Common reagents used in reactions with this compound include electrophilic compounds, bases like triethylamine, and solvents such as ethanol . Reaction conditions often involve heating and the use of catalysts to facilitate the desired transformations.
Major Products
The major products formed from reactions involving this compound include various heterocyclic systems, biologically active molecules, and dyes . These products are valuable in medicinal chemistry and materials science.
Scientific Research Applications
Methoxyethene-1,1,2-tricarbonitrile has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and dyes.
Biology: Investigated for its potential as a nootropic agent that mimics nerve growth factors.
Medicine: Explored for its ability to enhance nerve growth and tissue regeneration.
Industry: Utilized in the production of colored compounds and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of methoxyethene-1,1,2-tricarbonitrile involves its high reactivity due to the presence of three nitrile groups and an unsaturated alkene part . These functional groups act as powerful electron acceptors, facilitating various chemical transformations. The compound’s reactivity is further enhanced by its ability to form stable intermediates during reactions .
Comparison with Similar Compounds
Similar Compounds
Ethene-1,1,2,2-tetracarbonitrile: Another highly reactive nitrile compound used in similar synthetic applications.
Malononitrile Dimer:
Uniqueness
Methoxyethene-1,1,2-tricarbonitrile is unique due to its specific combination of nitrile groups and an unsaturated alkene, which provides it with distinct reactivity and versatility in organic synthesis. Its ability to participate in a wide range of reactions and form diverse products makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
72553-89-0 |
|---|---|
Molecular Formula |
C6H3N3O |
Molecular Weight |
133.11 g/mol |
IUPAC Name |
2-methoxyethene-1,1,2-tricarbonitrile |
InChI |
InChI=1S/C6H3N3O/c1-10-6(4-9)5(2-7)3-8/h1H3 |
InChI Key |
CGTWHKFCSDGAFC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=C(C#N)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


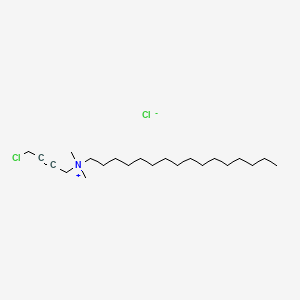
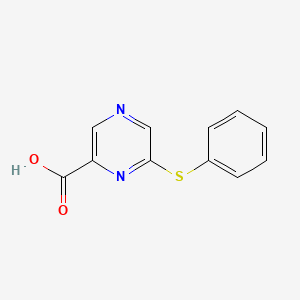


![Benzenesulfonic acid, 4-[[4-[(2-nitrophenyl)amino]phenyl]azo]-, monosodium salt](/img/structure/B14462787.png)

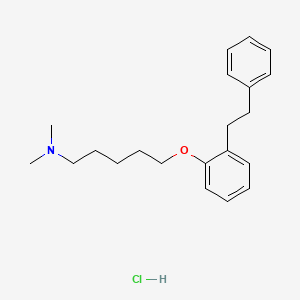
![2-Hydroxy-4-[(2-hydroxy-4-methoxy-6-methylbenzoyl)oxy]-3,6-dimethylbenzoic acid](/img/structure/B14462806.png)
